N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine
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Overview
Description
N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring fused with a furan ring, which is substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting with the preparation of the furan and benzodiazole precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of catalysts to enhance reaction rates and selectivity. The purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and benzodiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted benzodiazoles and furans, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various receptors in the central nervous system, modulating neurotransmitter release and receptor activity . The furan ring may also contribute to the compound’s biological activity by interacting with enzymes and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
- 5-Methyl-2-furanmethanol
Uniqueness
N-[(5-METHYLFURAN-2-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its combination of a benzodiazole ring with a furan ring, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H19N3O |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-propylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H19N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h4-9H,3,10-11H2,1-2H3,(H,17,18) |
InChI Key |
TUTGPBVYPHTTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(O3)C |
Origin of Product |
United States |
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